molecular formula C14H15N3O B1517186 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide CAS No. 1018564-07-2

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Cat. No.: B1517186
CAS No.: 1018564-07-2
M. Wt: 241.29 g/mol
InChI Key: HTFPDOYAARYLEZ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is a benzamide derivative featuring a 3-pyridylmethyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the benzamide core. For instance, derivatives of this scaffold have demonstrated cardiotonic activity comparable to levosimendan in preclinical studies . Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminopyridylmethylamines, optimized under conventional refluxing or ultrasonic irradiation methods to enhance yield and reaction kinetics .

Properties

IUPAC Name

4-amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-7-12(4-5-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFPDOYAARYLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Substituted Benzoyl Precursors

A critical step is synthesizing the appropriately substituted benzoyl chloride or ester intermediate, which serves as the acylating agent for the amine component.

Method Example: Preparation of Substituted Benzoyl Chloride

  • Starting from para-nitrobenzoic acid, triphosgene is used as a phosgene equivalent to convert the acid to the corresponding benzoyl chloride under cooling conditions (<0°C).
  • Pyridine and a tertiary amine are added dropwise to control the reaction and neutralize generated HCl.
  • The reaction proceeds over 15-25 hours at room temperature, with hydrogen chloride gas being collected as a byproduct.
  • The solvent is removed to isolate the para-nitrobenzoyl chloride intermediate.
Step Reagents & Conditions Outcome
1 Para-nitrobenzoic acid, triphosgene, solvent, pyridine, tertiary amine Formation of para-nitrobenzoyl chloride

Formation of Para-Amino Benzamide Core

The para-nitrobenzoyl chloride is then converted to the corresponding benzamide and subsequently reduced to the para-amino derivative.

Key Steps:

  • Reaction of para-nitrobenzoyl chloride with ammoniacal solution and phase transfer catalyst in toluene at ≤40°C yields p-nitrophenyl formamide.
  • Hydrogenation under controlled pressure (0.5-1 MPa) and temperature (50-70°C) using a catalyst reduces the nitro group to an amino group, yielding para-amino benzamide.
Step Reagents & Conditions Outcome
2 Ammoniacal liquor, phase transfer catalyst, toluene, p-nitrobenzoyl chloride p-Nitrophenyl formamide
3 Catalyst, hydrogen gas, 50-70°C, 0.5-1 MPa Para-amino benzamide

Attachment of the 3-Pyridylmethyl Group

The N-(3-pyridylmethyl) moiety is introduced typically by nucleophilic substitution or condensation with 3-pyridylmethylamine or related derivatives.

  • The amino group on the benzamide can be selectively acylated or alkylated.
  • Reaction with 3-pyridylmethyl halides or activated derivatives under reflux conditions in suitable solvents (e.g., ethylene glycol or pyridine) facilitates the formation of the N-substituted benzamide.
  • An example from related benzamide syntheses involves heating methyl esters with amines under nitrogen atmosphere at elevated temperatures (~120°C) to achieve high yields.

Representative Industrial Preparation Example

An industrial method for related benzamide derivatives (e.g., procainamide) involves:

  • Activation of the amine component by forming a phosphazo intermediate using phosphorus trichloride in pyridine.
  • Reaction of this activated amine with the substituted benzoyl derivative at elevated temperature (90-100°C) to form the benzamide bond.
  • This method achieves high yields (80-90%) and is adaptable to various substituted benzamides including those with amino and methyl substituents.
Step Reagents & Conditions Yield (%) Notes
1 Phosphorus trichloride in pyridine, 0-5°C - Formation of phosphazo intermediate
2 Addition of substituted benzoyl acid derivative, 90-100°C 80-90 Condensation to form benzamide

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes Reference
Benzoyl chloride formation Para-nitrobenzoic acid, triphosgene, pyridine, amine Para-nitrobenzoyl chloride, 15-25 h, <0°C
Benzamide formation Ammoniacal liquor, phase transfer catalyst, toluene p-Nitrophenyl formamide
Nitro group reduction Catalyst, H2 gas, 50-70°C, 0.5-1 MPa Para-amino benzamide
N-(3-pyridylmethyl) substitution 3-pyridylmethyl halide, reflux, nitrogen atmosphere N-substituted benzamide, high yield
Phosphazo method (industrial) Phosphorus trichloride, pyridine, 90-100°C High yield benzamide synthesis (80-90%)

Research Findings and Notes

  • Protecting groups for amino functionalities are often avoided by careful control of reaction conditions, as demonstrated in methylation studies of amino-substituted benzoates.
  • The use of triphosgene as a safer phosgene substitute is well documented for benzoyl chloride formation, improving safety and scalability.
  • Phase transfer catalysts facilitate the efficient conversion of acid chlorides to amides in biphasic systems, enhancing yield and purity.
  • The phosphazo method is a valuable industrial technique for benzamide formation, allowing activation of the amine rather than the acid, which can simplify purification and improve yields.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.

  • Substitution: Nucleophiles like hydroxide (OH-) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Pharmaceutical Development

The structural characteristics of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide make it a promising candidate for the development of new pharmaceuticals. Its potential applications include:

  • Antiviral Agents : Research has indicated that compounds similar to this benzamide exhibit significant antiviral activity, particularly against filoviruses such as Ebola and Marburg viruses. For instance, derivatives of 4-(aminomethyl)benzamide have been identified as potent inhibitors of viral entry, demonstrating effective inhibition at low concentrations (EC50 values < 10 μM) .
  • Cancer Therapeutics : The compound's ability to interact with various biological targets positions it as a potential anticancer agent. Studies have shown that benzamide derivatives can inhibit key protein kinases involved in cancer progression, such as Bcr-Abl, which is implicated in chronic myeloid leukemia (CML). The use of this compound as a flexible linker in drug design has been highlighted for enhancing binding affinity to these targets .

The biological activity of this compound stems from its chemical structure, which allows for diverse interactions with biological systems. Key areas of activity include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it may act on histone deacetylases (HDACs), which play crucial roles in gene expression regulation and cancer biology .
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and apoptosis. This modulation is critical in designing drugs that target specific cancer pathways or viral entry mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. The following table summarizes key features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
4-Amino-N-(4-methylphenyl)benzamideBenzamide with para-methyl substitutionInhibitor of histone deacetylases
N-(pyridin-3-yl)methyl-N-(4-methylphenyl)benzamidePyridine attached to a methylated benzamideAnticancer properties
N-(2-pyridinyl)-N'-(phenyl)ureaUrea derivative with phenyl attachmentAntimicrobial activity

The distinct combination of functional groups in this compound may result in unique interactions and biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies further elucidate the potential applications of this compound:

  • Ebola Virus Inhibition : A series of studies have demonstrated that derivatives based on the benzamide structure can effectively inhibit the entry of Ebola virus into host cells, suggesting their utility as therapeutic agents against viral infections .
  • Antioxidant Properties : Some amino-substituted benzamides have shown promising antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide scaffold allows for extensive modifications, leading to diverse biological activities. Key structural analogues include:

Compound Name Substituents Key Features Biological Activity Reference
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide 3-methyl (benzamide), 3-pyridylmethyl (amide N) Baseline structure Cardiotonic activity
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide 3-CF₃ phenyl (amide N) Enhanced lipophilicity Unknown (structural similarity: 0.96)
4-Amino-3-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide 5-sulfamoyl-thiadiazole (amide N) Electron-withdrawing group Anticancer potential (NMR data reported)
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide Pyridin-4-ylmethyl (benzamide para) Positional isomerism Tubulin binding (structural studies)
SSR-126768A 2,4-dimethoxybenzyl, chloro-indole (amide N) Non-peptide OT antagonist Delayed parturition in rats

Key Observations :

  • Substituent Position : The position of the pyridyl group (e.g., 3-pyridyl vs. 4-pyridyl) significantly impacts target selectivity. For example, 3-pyridyl derivatives often exhibit cardiotonic effects , while 4-pyridyl analogues show tubulin-binding properties .
Enzyme Inhibition
  • PCAF HAT Inhibition: Benzamide derivatives with long acyl chains (e.g., tetradecanoylamino) at the 2-position show potent PCAF HAT inhibition (~79% at 100 μM), outperforming anacardic acid .
  • Nicotinamide Phosphoribosyltransferase (Nampt) Inhibition: Analogues like CB-30865 (bearing a quinazolinone core) are potent Nampt inhibitors, but the target compound’s activity in this context is unexplored .
Anti-inflammatory and Cardiotonic Effects
  • Anti-inflammatory Activity: Oxadiazole-substituted benzamides (e.g., C4 and C7) exhibit superior anti-inflammatory effects compared to nitro- or chloro-substituted derivatives .
  • Cardiotonic Activity: Derivatives like compound 23 (4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide) demonstrate efficacy comparable to levosimendan, a clinical cardiotonic agent . This highlights the scaffold’s therapeutic promise.

Structural Crystallography and Stability

  • Crystalline Forms: Analogues such as 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-benzamide exhibit distinct crystalline forms (e.g., Form A dihydrate) with characteristic X-ray diffraction patterns, critical for pharmaceutical formulation . No crystallographic data are reported for the target compound.

Biological Activity

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C14H15N3O. It features an amine group, a methyl group, and a pyridylmethyl moiety, contributing to its unique properties and biological interactions.

PropertyValue
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
SolubilitySoluble in DMSO
LogP2.5

This compound is believed to interact with various biological targets, including enzymes and receptors. The amine group can act as a nucleophile, facilitating nucleophilic substitution reactions that may alter the activity of target proteins .

Antiviral Activity

Research indicates that derivatives of benzamides, including this compound, exhibit antiviral properties. A study focused on 4-(aminomethyl)benzamide derivatives demonstrated significant inhibition of Ebola virus entry in vitro, with effective concentrations (EC50) below 10 μM for certain compounds . This suggests that structural modifications can enhance antiviral potency.

Inhibition of Fatty Acid Binding Protein (FABP)

Recent studies have highlighted the potential of this compound in inhibiting FABP4, a protein implicated in metabolic disorders. The IC50 values for related compounds were reported as low as 2.97 μM, indicating strong inhibitory activity . This positions this compound as a candidate for further development in the treatment of metabolic diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the aromatic ring or the introduction of different substituents have been shown to affect potency against viral targets and FABP inhibition .

CompoundEC50 (μM)Activity Description
CBS1118<10Inhibitor of Ebola virus entry
Compound 25a2.97Potent FABP4 inhibitor

Case Studies

  • Ebola Virus Inhibition : A series of substituted benzamides were tested for their ability to inhibit Ebola virus entry. The most potent compounds showed EC50 values significantly lower than traditional antiviral agents, indicating their potential as therapeutic candidates .
  • FABP4 Inhibition : In a recent evaluation, several compounds related to this compound were screened for their ability to inhibit FABP4. The findings suggest that specific modifications can enhance binding affinity and inhibitory efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, and what coupling agents are optimal for its preparation?

  • Methodological Answer : The compound can be synthesized via condensation of 4-amino-3-methylbenzoic acid with 3-(aminomethyl)pyridine. Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst are effective. Reaction conditions typically involve anhydrous dichloromethane or DMF under nitrogen, with purification via column chromatography (silica gel, gradient elution) .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Ensure exclusion of moisture to prevent side reactions.

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR in DMSO-d6 or CDCl3. Key signals include the pyridylmethyl proton resonance at δ 4.5–4.7 ppm (singlet) and aromatic protons from the benzamide core (δ 6.8–8.1 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z ~294. Confirm molecular ion fragmentation patterns to validate structure.
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound, given its structural analogs' mutagenicity?

  • Methodological Answer : Conduct Ames II testing to assess mutagenic potential. While analogs show lower mutagenicity than benzyl chloride, use fume hoods, nitrile gloves, and closed systems during synthesis. Store in airtight containers at 2–8°C, avoiding light and moisture. Perform hazard assessments per OSHA HCS guidelines and NFPA standards .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and guide experimental design for derivatives of this benzamide?

  • Methodological Answer : Perform density functional theory (DFT) calculations to compute condensed Fukui functions and softness indices. These identify nucleophilic/electrophilic sites (e.g., the amino group and pyridyl nitrogen). For example, Fukui f+f^+ values >0.1 indicate susceptibility to electrophilic attack, guiding functionalization at the 4-amino position. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set for accuracy .

Q. How can reaction conditions be optimized to minimize by-products during coupling steps?

  • Methodological Answer :

  • Temperature : Maintain 0–5°C during acyl chloride formation (if using benzoyl chloride intermediates) to prevent decomposition.
  • Solvent : Anhydrous THF or DMF improves solubility of intermediates.
  • Catalyst : DMAP (10 mol%) accelerates coupling efficiency.
  • Work-Up : Quench with ice-cold NaHCO3 to neutralize excess acid, followed by extraction with ethyl acetate. Monitor pH to avoid emulsion formation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Metabolic Stability : Perform microsomal incubation assays (human/rat liver microsomes) to assess CYP450-mediated degradation.
  • Solubility : Use DLS or nephelometry to determine aqueous solubility; modify with PEG-400 or cyclodextrins if <50 µM.
  • Dose-Response : Conduct PK/PD modeling to align in vitro IC50 with in vivo efficacy. For example, adjust dosing intervals if T1/2 <2 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide
Reactant of Route 2
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4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

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